molecular formula C7H5BrF2N4 B13338450 7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13338450
M. Wt: 263.04 g/mol
InChI Key: VSCKZUNFCPXYPU-UHFFFAOYSA-N
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Description

7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 5th position of the pyrrolo[2,1-f][1,2,4]triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in the presence of pyridine . Another approach includes the formation of triazinium dicyanomethylide, followed by a multistep synthesis involving transition metal-mediated reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Mechanism of Action

The mechanism of action of 7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the difluoromethyl group in 7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These features make it a valuable scaffold for the development of potent and selective therapeutic agents .

Properties

Molecular Formula

C7H5BrF2N4

Molecular Weight

263.04 g/mol

IUPAC Name

7-bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C7H5BrF2N4/c8-4-1-3(6(9)10)5-7(11)12-2-13-14(4)5/h1-2,6H,(H2,11,12,13)

InChI Key

VSCKZUNFCPXYPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1C(F)F)C(=NC=N2)N)Br

Origin of Product

United States

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